molecular formula C8H14O B2552607 {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol CAS No. 1502312-69-7

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol

Cat. No.: B2552607
CAS No.: 1502312-69-7
M. Wt: 126.199
InChI Key: HLWSXPYOJYJETE-UHFFFAOYSA-N
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Description

{3-Methylbicyclo[3.1.0]hexan-3-yl}methanol (CAS No: 1502312-69-7) is a high-purity bicyclic organic compound with the molecular formula C8H14O and a molecular weight of 126.20 g/mol . This compound features a methanol group attached to the 3-position of a 3-methylbicyclo[3.1.0]hexane scaffold, a structurally constrained framework valuable in medicinal chemistry and chemical synthesis . The rigid bicyclo[3.1.0]hexane structure serves as an important scaffold in drug discovery, particularly in the development of nucleoside analogues that target purinergic signaling receptors . Research indicates that incorporating the bicyclo[3.1.0]hexane moiety, often referred to as the (N)-methanocarba scaffold, in place of the traditional furanose ring in nucleosides can enhance receptor affinity and selectivity . This makes this compound a valuable building block for synthesizing novel adenosine receptor ligands, which are being investigated for their potential in treating inflammatory conditions and cancer . This product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound to explore structure-activity relationships and develop novel chemical entities for pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methyl-3-bicyclo[3.1.0]hexanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(5-9)3-6-2-7(6)4-8/h6-7,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWSXPYOJYJETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methylbicyclo 3.1.0 Hexan 3 Yl Methanol and Its Derivatives

Stereoselective Approaches to Bicyclo[3.1.0]hexan-3-ols

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For bicyclo[3.1.0]hexan-3-ols, stereoselectivity can be introduced either during the formation of the cyclopropane (B1198618) ring or in the construction of the five-membered ring.

Asymmetric Cyclopropanation Strategies

Asymmetric cyclopropanation is a powerful tool for establishing the stereocenters of the bicyclo[3.1.0]hexane core in an enantioselective manner. These methods often involve the intramolecular cyclization of a precursor containing a cyclopentene (B43876) ring or an acyclic precursor that forms the five-membered ring prior to or concurrently with cyclopropanation.

One notable strategy is the copper(I)/chiral secondary amine cooperatively catalyzed intramolecular radical cyclopropanation. This method uses the simple α-methylene group of aldehydes as a C1 source for the cyclopropane ring. d-nb.infonih.gov This approach is effective for constructing enantioenriched bicyclo[3.1.0]hexane skeletons that bear sterically congested vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity. d-nb.infonih.gov The reaction proceeds via a stepwise radical process, offering a significant advantage over traditional metallocarbene strategies, which often face challenges in constructing such hindered structures. d-nb.infonih.gov

Another effective method is the hydroxyl-directed Simmons-Smith cyclopropanation. In the synthesis of bicyclo[3.1.0]hexane-based nucleoside analogues, this reaction has been employed on precursors like (1R,4S)-4-hydroxy-2-cyclopent-2-enyl-1-yl acetate (B1210297). nih.gov The allylic hydroxyl group directs the zinc carbenoid to the adjacent double bond, ensuring the cyclopropane ring is formed on a specific face of the cyclopentene ring, thus controlling the stereochemistry. nih.gov

Dirhodium(II) catalysts are also highly effective in catalyzing the cyclopropanation of olefins with diazo compounds. For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate can be achieved with very low catalyst loadings (as low as 0.005 mol %). nih.gov The choice of rhodium catalyst can influence the diastereoselectivity of the reaction, allowing for the selective formation of either the exo- or endo-diastereomer. nih.gov

Strategy Catalyst/Reagent Key Features
Intramolecular Radical CyclopropanationCu(I)/Chiral Secondary AmineConstructs vicinal all-carbon quaternary stereocenters; good to excellent enantioselectivity. d-nb.infonih.gov
Directed Simmons-Smith CyclopropanationDiethylzinc (B1219324), DiiodomethaneHydroxyl group directs stereochemistry; effective for allylic alcohol precursors. nih.govrsc.org
Dirhodium(II)-Catalyzed CyclopropanationDirhodium(II) carboxylates, Ethyl DiazoacetateHigh efficiency at low catalyst loadings; catalyst choice controls diastereoselectivity. nih.gov

Diastereoselective Cyclization Routes

Diastereoselective cyclization routes build the bicyclic system from acyclic or monocyclic precursors, setting the relative stereochemistry of the substituents.

Transition metal-catalyzed cascade reactions of 1,6-enynes are a prominent method for accessing bicyclo[3.1.0]hexane systems diastereoselectively. Various catalytic systems have been developed, including those based on cobalt, gold, and rhodium. nih.gov For example, a Co(II)-based catalytic system can achieve a radical cascade cyclization of 1,6-enynes with diazo compounds to construct multisubstituted cyclopropane-fused tetrahydrofurans, which are structurally related to the carbocyclic bicyclo[3.1.0]hexane core. nih.gov This process creates three contiguous stereogenic centers with high stereocontrol. nih.gov

Another powerful approach is the (3+2) annulation of cyclopropenes with aminocyclopropanes. nih.gov This convergent method, mediated by photoredox catalysis, constructs the five-membered ring onto a pre-existing cyclopropane. nih.govresearchgate.net When difluorocyclopropenes are used, the reaction proceeds with high diastereoselectivity, providing access to valuable fluorinated building blocks. nih.gov

Intramolecular cyclization can also be achieved through an amide variant of the Kulinkovich reaction. This involves the intramolecular cyclopropanation of a substituted δ-vinylamide to assemble key 1-aminobicyclo[3.1.0.]hexan-3-yl benzoate (B1203000) precursors, which are useful in the synthesis of complex nucleoside analogues. nih.gov

Total Synthesis Pathways to {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol

While a specific total synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient pathway can be designed based on established methodologies for structurally similar compounds, such as 1-isopropylbicyclo[3.1.0]hexan-3-ol. rsc.org

Retrosynthetic Analysis of the Bicyclo[3.1.0]hexane Framework

A logical retrosynthetic analysis of this compound identifies the key bicyclo[3.1.0]hexane-3-one intermediate. This ketone allows for the introduction of the methyl and hydroxymethyl groups via standard organometallic addition and subsequent functional group manipulation.

The primary disconnection breaks the cyclopropane ring, pointing to an intramolecular cyclopropanation as the key forward step. This leads back to a substituted cyclopentenol, which can be derived from a corresponding cyclopentenone. The cyclopentenone itself can be synthesized from simple acyclic precursors.

Retrosynthetic Pathway:

Functional Group Interconversion: The target primary alcohol can be obtained from the reduction of a corresponding ester or carboxylic acid, which in turn can be derived from a ketone precursor, 3-methylbicyclo[3.1.0]hexan-3-one .

C-C Disconnection: The tertiary alcohol functionality in a precursor to the target can be installed via Grignard addition of methylmagnesium bromide to bicyclo[3.1.0]hexan-3-one .

Cyclopropanation: The bicyclo[3.1.0]hexane core is retrosynthetically disconnected via a Simmons-Smith type reaction, leading to 3-methylcyclopent-2-en-1-ol .

Functional Group Interconversion: The allylic alcohol can be formed by the stereoselective reduction of 3-methylcyclopent-2-en-1-one .

Key Synthetic Intermediates and Transformations

Based on the retrosynthetic analysis, a plausible forward synthesis can be constructed.

Formation of the Cyclopentenone Ring: The synthesis would begin with the preparation of the key intermediate, 3-methylcyclopent-2-en-1-one . This can be achieved through various established methods, such as an intramolecular aldol (B89426) condensation of hexane-2,5-dione.

Stereoselective Reduction: The ketone is then reduced to the corresponding allylic alcohol, 3-methylcyclopent-2-en-1-ol . The use of a reducing agent like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction) can selectively perform the 1,2-reduction.

Directed Cyclopropanation: The crucial step is the intramolecular Simmons-Smith cyclopropanation. The allylic alcohol directs the cyclopropanation of the double bond using diethylzinc and diiodomethane. This reaction is known to proceed with good diastereoselectivity, leading to the formation of 1-methylbicyclo[3.1.0]hexan-3-ol .

Oxidation: The secondary alcohol is oxidized to the ketone, 1-methylbicyclo[3.1.0]hexan-3-one , using a standard oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Installation of the Tertiary Alcohol: To create the C3-substituted core, the ketone can be reacted with an organometallic reagent. For the synthesis of the target compound, this would involve the addition of a protected hydroxymethyl group, for instance, using a reagent derived from (methoxymethoxy)methyl chloride, followed by deprotection. Alternatively, addition of cyanide followed by reduction and hydrolysis could yield the hydroxymethyl group.

Final Reduction: The final step would be the reduction of the carbonyl group (if the route proceeds through an ester or aldehyde) to the primary alcohol, yielding This compound .

Novel Synthetic Routes via Rearrangement Reactions

Rearrangement reactions provide powerful and often elegant pathways to complex molecular architectures by reorganizing an existing carbon skeleton.

A significant strategy for forming the bicyclo[3.1.0]hexane skeleton is the base-promoted ring contraction of an epoxy ketone. researchgate.net This approach has been used to synthesize bicyclo[3.1.0]hexane derivatives from cyclohexane-1,4-dione precursors. Treatment of a suitable epoxy ketone with a base like sodium hydroxide (B78521) induces a rearrangement, likely a Favorskii-type mechanism, to yield the bicyclic core. researchgate.net A similar Favorskii-like rearrangement has been observed under acidic conditions on a different bicyclo[3.1.0]hexane derivative, leading to a cyclopentene product. nih.gov

The Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, is another powerful tool in organic synthesis. wikipedia.org While not a direct route to the carbocyclic core, it can be employed in tandem with other reactions. For instance, a rhodium-catalyzed intramolecular hetero-[5+2] cycloaddition of vinylic oxiranes with alkynes generates a 2,5-dihydrooxepin intermediate. This intermediate can then undergo a Claisen rearrangement to afford the bicyclo[3.1.0]hexane product in an atom-economic and diastereoselective manner.

Rearrangement Type Starting Material Product Key Features
Ring ContractionEpoxy Ketone derived from CyclohexanoneBicyclo[3.1.0]hexane derivativeBase-promoted; efficient construction of the fused ring system. researchgate.net
Favorskii-like RearrangementSubstituted Bicyclo[3.1.0]hexaneCyclopenteneCan be used for further functionalization or as a degradative tool. nih.gov
Tandem Cycloaddition/Claisen RearrangementVinylic Oxirane-AlkyneBicyclo[3.1.0]hexane derivativeRhodium-catalyzed; atom-economic and diastereoselective.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance sustainability. The focus is on developing synthetic routes that are more efficient, use less hazardous materials, and generate minimal waste. For bicyclic monoterpenoids such as this compound, which has congeners of interest in the fragrance and pharmaceutical industries, these principles guide the innovation of cleaner and more economically viable production methods.

A significant stride in the green synthesis of related monoterpenoids involves the use of biocatalysis and renewable feedstocks. acs.orgbohrium.com Terpenes, naturally abundant in plants, serve as a prime example of a renewable starting material. greenchemistry-toolkit.org For instance, sabinene (B1680474), a bicyclic monoterpene, is a logical precursor for this compound. Utilizing such bio-based feedstocks reduces the reliance on petrochemicals, which are finite and contribute to environmental pollution. bohrium.com

Enzymatic transformations represent a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. In the context of synthesizing terpene-based compounds, enzymes like lipases have been successfully employed for processes such as epoxidation, a potential step in the functionalization of a precursor like sabinene. acs.org These biocatalytic methods often use benign oxidizing agents like hydrogen peroxide and can be performed in environmentally friendly solvents, or even under solvent-free conditions, which significantly minimizes the generation of hazardous waste. acs.org

The principle of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is another key consideration. primescholars.com Traditional multi-step syntheses can have low atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. primescholars.com Green synthetic routes aim to maximize atom economy through the use of catalytic processes and reaction cascades where multiple transformations occur in a single pot. For example, isomerization of sabinene to α-thujene, a step towards related compounds, can be achieved with catalytic amounts of an alkali metal and an amine, reducing the formation of byproducts like p-cymene. google.com

Furthermore, the development of eco-friendly reaction media is crucial. The use of volatile organic solvents (VOCs) in traditional synthesis poses environmental and health risks. Green chemistry encourages the use of alternatives such as water, supercritical fluids, or ionic liquids. mdpi.com For instance, the synthesis of related fragrance compounds has been explored using water and acetone (B3395972) mixtures, which are more environmentally benign. mdpi.com

The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound and its derivatives.

Green Chemistry PrincipleApplication in Synthesis of this compoundPotential Benefits
Use of Renewable Feedstocks Utilization of naturally occurring terpenes like sabinene as a starting material. bohrium.comgreenchemistry-toolkit.orgReduced dependence on fossil fuels, biodegradability, and potential for a circular economy.
Catalysis Employing biocatalysts (e.g., enzymes) or chemocatalysts for transformations to minimize waste. acs.orgHigher efficiency, increased selectivity, lower energy consumption, and recyclability of catalysts.
Atom Economy Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product. primescholars.comMinimized waste generation, reduced cost of raw materials, and improved process efficiency.
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water, ethanol, or solvent-free conditions. mdpi.comrsc.orgReduced environmental pollution, improved worker safety, and lower disposal costs.
Energy Efficiency Conducting reactions at ambient temperature and pressure, potentially facilitated by biocatalysts or photocatalysts.Lower energy consumption, reduced carbon footprint, and decreased operational costs.

Elucidating Chemical Reactivity and Transformation Mechanisms of 3 Methylbicyclo 3.1.0 Hexan 3 Yl Methanol

Cyclopropane (B1198618) Ring Opening Reactions

The high ring strain of the cyclopropane moiety in the bicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions under various conditions. These transformations can lead to the formation of new carbocyclic skeletons, offering synthetic routes to a diverse range of compounds.

Acid-Catalyzed Rearrangements

Under acidic conditions, the cyclopropane ring of bicyclo[3.1.0]hexane derivatives can undergo cleavage. For instance, studies on activated bicyclo[3.1.0]hexanes have shown that acidic methanolysis can lead to the formation of 4-methoxycyclohexane derivatives. nih.gov This proceeds through the protonation of a carbonyl group, which facilitates the opening of the cyclopropane ring to relieve strain, followed by the addition of methanol (B129727).

In the case of {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol, acid catalysis would likely involve protonation of the hydroxyl group, followed by its departure as a water molecule to form a tertiary carbocation. This carbocation could then induce the opening of the cyclopropane ring, leading to the formation of a more stable cyclohexenyl or cyclopentenyl-methyl cation, which can then be trapped by a nucleophile or undergo further rearrangement. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocationic intermediates.

Metal-Catalyzed Ring Expansions

Transition metals can catalyze the rearrangement of strained ring systems, including bicyclo[3.1.0]hexanes. Gold(I) catalysts, for example, have been shown to effectively catalyze the rearrangement of 1,5-enynes to bicyclo[3.1.0]hexene structures. acs.org While not a direct ring-opening of a pre-existing bicyclo[3.1.0]hexane, this demonstrates the facility of metal-catalyzed transformations involving this scaffold.

Ruthenium catalysts have been employed in the reaction of 1,6-enynes with diazoalkanes to produce alkenylbicyclo[3.1.0]hexane derivatives. acs.org These reactions highlight the ability of transition metals to mediate complex transformations involving the formation and functionalization of the bicyclo[3.1.0]hexane core. Metal-catalyzed reactions of this compound could potentially involve coordination of the metal to the hydroxyl group or the cyclopropane ring, facilitating ring expansion or other skeletal rearrangements.

Reactions Involving the Hydroxyl Group

The primary alcohol functionality of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a range of derivatives.

Oxidation and Reduction Pathways

The primary hydroxyl group of this compound can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. For example, the oxidation of a related compound, 3-Azabicyclo[3.1.0]hexan-1-ylmethanol, can yield the corresponding ketone or aldehyde. The choice of oxidant and reaction conditions would determine the extent of oxidation.

Conversely, while the hydroxyl group is already in a reduced state, the bicyclic core could potentially be reduced under harsh conditions, although this is less common than reactions involving the functional group.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a fundamental transformation for the protection of the alcohol or for the synthesis of biologically active compounds. The formation of acetate (B1210297) esters from related bicyclic alcohols is a well-documented process. pherobase.com

Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide under basic conditions or through other standard ether synthesis methodologies. These reactions provide access to a wide array of ethers with varying properties and applications.

Skeletal Rearrangements of the Bicyclo[3.1.0]hexane Core

The strained nature of the bicyclo[3.1.0]hexane skeleton makes it prone to various skeletal rearrangements, often triggered by the formation of a carbocation or by enzymatic action. These rearrangements can lead to the formation of different bicyclic or monocyclic structures.

Acid-catalyzed rearrangements of terpenes containing the thujane (B1196268) skeleton, which is structurally related to the bicyclo[3.1.0]hexane core, are well-documented. researchgate.net For example, the acid-catalyzed transformations of (-)-thujopsene in superacids lead to new tricyclic hydrocarbons. researchgate.net In the context of this compound, the generation of a carbocation at the C3 position could initiate a cascade of bond migrations, leading to rearranged bicyclic or even monocyclic products.

Furthermore, skeletal rearrangements of triterpenoids involving cyclopropane rings are known to occur in nature through enzymatic catalysis. nih.govresearchgate.net These enzymatic processes often involve the generation of cationic intermediates and subsequent controlled rearrangements to produce a diversity of natural product scaffolds. nih.govresearchgate.net

Below is a table summarizing the potential reactions of this compound based on the reactivity of analogous compounds.

Reaction Type Reagents and Conditions Expected Product(s) Reference for Analogy
Acid-Catalyzed Ring Opening Methanol, Acid CatalystMethoxycyclohexane or Methoxycyclopentyl-methyl derivatives nih.gov
Oxidation Standard Oxidizing Agents (e.g., PCC, Swern){3-Methylbicyclo[3.1.0]hexan-3-yl}carbaldehyde
Esterification Carboxylic Acid, Acid Catalyst or Acyl Chloride, BaseCorresponding Ester pherobase.com
Skeletal Rearrangement Strong AcidRearranged Bicyclic or Monocyclic Alcohols researchgate.net

Carbocation-Mediated Rearrangements

Under acidic conditions, the hydroxyl group of this compound is expected to be protonated, leading to the formation of a tertiary carbocation upon the loss of a water molecule. The stability of this tertiary carbocation, coupled with the inherent ring strain of the bicyclo[3.1.0]hexane system, makes it susceptible to a variety of rearrangements. The primary driving force for these transformations is the relief of ring strain and the formation of more stable carbocationic intermediates.

Two principal rearrangement pathways are anticipated for the 3-methyl-3-bicyclo[3.1.0]hexyl cation:

Ring Expansion: Migration of one of the cyclopropyl (B3062369) C-C bonds to the cationic center can lead to the expansion of the five-membered ring, resulting in the formation of a more stable six-membered ring. This pathway would likely yield substituted cyclohexene (B86901) derivatives. The regioselectivity of the bond migration would be influenced by the substitution pattern and the relative stability of the resulting carbocationic intermediates.

Cyclopropane Ring Opening: Cleavage of one of the cyclopropane bonds can also occur, leading to the formation of a cyclopentenyl cation. This process would result in monocyclic products, such as derivatives of cyclopentenylmethanol. The specific bond that cleaves would depend on the stereoelectronic requirements of the transition state.

The outcomes of these acid-catalyzed rearrangements are highly dependent on the reaction conditions, including the nature of the acid and the solvent. Quantum chemical calculations on similar systems, such as protonated bicyclo[3.1.0]hexanol, suggest that the mechanistic landscape can be complex, with the possibility of both classical and non-classical carbocation intermediates influencing the product distribution.

Table 1: Plausible Products of Carbocation-Mediated Rearrangements of this compound
Reaction ConditionsPredicted Major ProductPredicted Minor Product(s)Plausible Mechanism
Aqueous H₂SO₄, heat4-Methyl-1-(hydroxymethyl)cyclohex-1-ene(1-Methylcyclopent-2-en-1-yl)methanolRing expansion via Wagner-Meerwein shift
Lewis Acid (e.g., BF₃·OEt₂), CH₂Cl₂(1-Methylcyclopent-2-en-1-yl)methanol4-Methyl-1-(hydroxymethyl)cyclohex-1-eneCyclopropane ring opening
Formic Acid, refluxFormate ester of 4-Methyl-1-(hydroxymethyl)cyclohex-1-eneFormate ester of (1-Methylcyclopent-2-en-1-yl)methanolSolvolysis with rearrangement

Radical-Mediated Transformations

The bicyclo[3.1.0]hexane skeleton can also participate in radical-mediated reactions. For this compound, the tertiary alcohol functionality can be a precursor to a tertiary radical under appropriate conditions. The generation of such a radical could be achieved through various methods, including hydrogen atom abstraction from the O-H group followed by a subsequent transformation, or by direct activation of the C-O bond.

Once formed, the 3-methyl-3-bicyclo[3.1.0]hexan-3-oxyl or the corresponding tertiary alkyl radical would be a highly reactive intermediate. Potential transformations include:

β-Scission: The tertiary alkyl radical could undergo β-scission of the strained cyclopropane ring. This would lead to the formation of a ring-opened radical species, which could then be trapped by a radical scavenger or undergo further rearrangement.

Intramolecular Hydrogen Atom Transfer: The initially formed radical could abstract a hydrogen atom from another position within the molecule, leading to a rearranged radical and subsequent functionalization at a different site.

Intermolecular Reactions: The radical could react with other molecules in the reaction mixture, for example, in addition to multiple bonds or in coupling reactions. The development of radical-based methods for the construction of the bicyclo[3.1.0]hexane skeleton suggests the feasibility of transformations involving radical intermediates. american.edunih.gov

Table 2: Hypothetical Radical-Mediated Transformations of this compound
Radical Generation MethodPotential Reaction PartnerAnticipated Product TypeUnderlying Radical Process
Photoredox CatalysisH-atom donor (e.g., silane)3-Methylbicyclo[3.1.0]hexaneDeoxygenation
Barton-McCombie DeoxygenationThiol3-Methylbicyclo[3.1.0]hexaneDeoxygenation
Lead Tetraacetate/Iodine-Ring-opened unsaturated etherOxidative cyclization/fragmentation

Investigating Reaction Stereospecificity and Stereoselectivity

The stereochemical outcome of reactions involving this compound is of significant interest due to the rigid and chiral nature of the bicyclo[3.1.0]hexane framework. The facial selectivity of both carbocationic and radical processes would be dictated by the inherent stereochemistry of the starting material.

In carbocation-mediated rearrangements , the stereochemistry of the starting alcohol would play a crucial role in determining the stereochemistry of the products. For instance, in a concerted ring expansion, the migration of a cyclopropyl bond would likely occur with a specific stereochemical relationship to the departing leaving group to allow for optimal orbital overlap. The stereochemistry of the resulting cyclohexene would be a direct consequence of this stereospecific migration. If a discrete carbocation intermediate is formed, the stereochemical outcome would depend on the lifetime of the cation and the facial selectivity of nucleophilic attack or rearrangement.

In radical-mediated transformations , the stereochemistry of the products would be influenced by the geometry of the radical intermediate and the steric hindrance to the approach of reagents. A planar or rapidly inverting tertiary radical at the 3-position would lead to a mixture of stereoisomers unless there is a significant facial bias imposed by the bicyclic ring system. The stereoselective synthesis of bicyclo[3.1.0]hexane derivatives through radical cyclizations highlights the potential for controlling stereochemistry in reactions involving this scaffold. nih.gov

Studies on the cleavage of bicyclo[n.1.0]alkanes have shown that the stereochemistry of the products can be highly dependent on the reagents and the reaction mechanism, with both stereospecific and non-stereospecific pathways observed. bohrium.com Therefore, a thorough investigation of the stereochemical course of any transformation of this compound would be essential for its synthetic application.

Stereochemical Analysis of 3 Methylbicyclo 3.1.0 Hexan 3 Yl Methanol

Chiral Resolution and Enantioselective Synthesis

The separation of enantiomers (chiral resolution) and the direct synthesis of a single enantiomer (enantioselective synthesis) are critical for studying the biological activity and specific properties of chiral molecules like {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol.

Chiral Resolution:

Kinetic resolution is a widely employed technique for separating enantiomers of bicyclo[3.1.0]hexane derivatives. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Lipase-catalyzed enzymatic kinetic resolution has proven effective for resolving bicyclic alcohols. researchgate.netnih.gov In a typical process, a racemic mixture of the alcohol is acylated in the presence of a lipase (B570770), such as Pseudomonas cepacia lipase (PCL). One enantiomer reacts faster, leading to its conversion to an ester, while the other enantiomer remains largely unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated chromatographically.

For instance, the resolution of a structurally related bicyclo[3.1.0]hexane alcohol could proceed as follows:

EntryAcylating AgentLipaseTime (h)Conversion (%)Enantiomeric Excess of Unreacted Alcohol (%)
1Vinyl Acetate (B1210297)Pseudomonas cepacia2450>99
2Isopropenyl AcetateCandida antarctica Lipase B364898

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer directly, avoiding the need for resolution. For bicyclo[3.1.0]hexane systems, several strategies have been developed. Asymmetric deprotonation of a meso-bicyclo[3.1.0]hexanone precursor using chiral lithium amides can create an enantioenriched intermediate that can then be converted to the desired alcohol.

Another powerful approach involves the intramolecular cyclopropanation of an acyclic precursor containing a chiral auxiliary or catalyst. For example, rhodium-catalyzed decomposition of a diazo compound derived from an appropriate olefinic precursor can lead to the enantioselective formation of the bicyclo[3.1.0]hexane skeleton. The choice of chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity.

Absolute Configuration Determination Methodologies

Determining the absolute configuration of a chiral molecule is essential for understanding its interaction with other chiral entities, such as biological receptors. For bicyclo[3.1.0]hexane derivatives, a combination of chiroptical spectroscopy and computational methods is the gold standard. rsc.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. By comparing the experimental VCD spectrum with the spectrum predicted by density functional theory (DFT) calculations for a known configuration, the absolute stereochemistry can be unambiguously assigned. google.comacs.org

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD): ECD and ORD are chiroptical techniques that measure the differential absorption and rotation of circularly polarized light in the ultraviolet and visible regions, respectively. Similar to VCD, the experimental ECD and ORD spectra can be compared with DFT-calculated spectra to determine the absolute configuration. rsc.org

A comparative analysis for a bicyclo[3.1.0]hexane derivative might look like this:

Chiroptical MethodExperimental ResultCalculated for (1S, 5R)Calculated for (1R, 5S)Conclusion
VCDPositive and negative bands at specific frequenciesMatches experimental spectrumMirror image of experimental spectrumAbsolute configuration is (1S, 5R)
ECDPositive Cotton effect at ~210 nmPositive Cotton effectNegative Cotton effectConfirms (1S, 5R) configuration
ORDPositive specific rotationPositive calculated rotationNegative calculated rotationConsistent with (1S, 5R)

Diastereomeric Purity and Control in Synthesis

The synthesis of this compound can potentially yield multiple diastereomers due to the presence of several stereocenters. Controlling the diastereoselectivity of the synthetic route is crucial for obtaining a single, pure diastereomer.

The stereochemical outcome of reactions involving the formation of the bicyclo[3.1.0]hexane ring system is often influenced by the directing effects of existing functional groups and the choice of reagents and catalysts.

Intramolecular Simmons-Smith Cyclopropanation: In this reaction, the cyclopropane (B1198618) ring is formed by the intramolecular reaction of an olefin with a zinc carbenoid. The presence of a nearby hydroxyl group can direct the cyclopropanation to occur on a specific face of the double bond, leading to high diastereoselectivity. researchgate.net

Catalytic Bicyclization of Enynes: Transition metal-catalyzed reactions of 1,6-enynes can construct the bicyclo[3.1.0]hexane skeleton with good diastereocontrol. For example, rhodium-catalyzed cyclization of enynes with α-diazocarbonyl compounds can lead to the formation of specific diastereomers. nih.gov The stereochemistry of the final product is often dictated by the geometry of the transition state, which can be influenced by the ligands on the metal catalyst.

The diastereomeric purity of the synthesized material is typically assessed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or gas chromatography (GC) on a chiral stationary phase.

Conformational Preferences and Dynamics of the Bicyclic System

The bicyclo[3.1.0]hexane ring system is a conformationally restricted framework. The five-membered ring of the bicyclo[3.1.0]hexane system preferentially adopts a boat-like conformation. conicet.gov.ar This preference is driven by the steric hindrance imposed by the fused cyclopropane ring, which destabilizes the alternative chair-like and envelope conformations. conicet.gov.arnih.gov

In the boat conformation, substituents on the five-membered ring can occupy pseudo-axial or pseudo-equatorial positions. The conformational preferences of the methyl and hydroxymethyl groups at the C3 position of this compound will be influenced by steric and electronic factors.

Computational studies, such as those using DFT, can provide valuable insights into the relative energies of different conformers and the energy barriers to interconversion. nih.gov These calculations can help predict the most stable conformation and understand the dynamic behavior of the molecule in solution.

ConformerDihedral Angle (C1-C2-C4-C5)Relative Energy (kcal/mol)Population (%)
Boat-like~0°0.0>95
Chair-like~50°>5.0<1
Envelope~30°~3.0~4

The rigid, well-defined conformation of the bicyclo[3.1.0]hexane core is a key feature that makes its derivatives, including this compound, valuable scaffolds in medicinal chemistry and materials science. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 3 Methylbicyclo 3.1.0 Hexan 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, a complete and unambiguous assignment requires the use of two-dimensional (2D) NMR techniques.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

A combination of 2D NMR experiments is essential to piece together the intricate connectivity of the bicyclic skeleton and to probe the spatial relationships between atoms.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY spectra would delineate the spin systems within the five-membered ring and the cyclopropane (B1198618) moiety, tracing the connectivity from the hydroxymethyl protons to the rest of the scaffold.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C chemical shifts based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This technique is invaluable for identifying quaternary carbons, such as the C3 atom bearing the methyl and hydroxymethyl groups, by observing correlations from the protons of these substituents to the quaternary center. HMBC correlations would also be key in confirming the connectivity between the cyclopropane ring and the cyclopentane (B165970) portion of the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry and conformation of the molecule. It detects protons that are close in space, irrespective of their bonding connectivity. For the bicyclo[3.1.0]hexane system, which preferentially adopts a boat-like conformation, NOESY can establish the relative orientation of the substituents. rsc.orgconicet.gov.ar For instance, NOE cross-peaks between the methyl group protons and specific protons on the bicyclic frame would confirm their cis or trans relationship.

Proton (¹H) Carbon (¹³C) COSY Correlations HMBC Correlations NOESY Correlations
H-1C-1H-2, H-5, H-6C-2, C-5, C-6, C-7H-2 (endo), H-6 (endo)
H-2C-2H-1, H-2'C-1, C-3, C-4, C-6H-1, H-4 (endo)
H-4C-4H-4', H-5C-2, C-3, C-5, C-6H-5, H-7 (CH₃)
H-5C-5H-1, H-4, H-6C-1, C-4, C-6H-6 (exo)
H-6C-6H-1, H-5C-1, C-2, C-5H-1, H-5
H-7 (CH₃)C-7-C-2, C-3, C-4, C-8H-4 (endo), H-8
H-8 (CH₂OH)C-8OHC-2, C-3, C-4, C-7H-7, OH

Note: This is a representative table of expected correlations. Actual chemical shifts and correlations would be determined from experimental spectra.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Given that this compound is a chiral molecule, determining its enantiomeric excess (ee) is often necessary, particularly in the context of asymmetric synthesis. Chiral NMR shift reagents, typically lanthanide complexes like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are employed for this purpose. These reagents form diastereomeric complexes with the enantiomers of the alcohol, leading to the separation of their signals in the ¹H NMR spectrum. The integration of these separated signals allows for a direct and accurate quantification of the ee.

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the molecular structure in the solid state. This technique yields precise bond lengths, bond angles, and torsional angles, offering a complete three-dimensional picture of the molecule. For this compound, an X-ray crystal structure would:

Confirm the connectivity: Unequivocally establish the bonding arrangement of all atoms.

Determine the absolute stereochemistry: When using appropriate crystallographic techniques for a single enantiomer, the absolute configuration of the chiral centers can be determined.

Reveal the solid-state conformation: It would show the preferred conformation of the bicyclo[3.1.0]hexane ring, which is anticipated to be a boat-like conformation. conicet.gov.arrsc.org

Characterize intermolecular interactions: The crystal packing would reveal details about intermolecular hydrogen bonding involving the hydroxyl group, providing insights into the supramolecular assembly.

Parameter Expected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P2₁)
C-C Bond Lengths (Cyclopentane)1.52 - 1.55 Å
C-C Bond Lengths (Cyclopropane)1.50 - 1.52 Å
C-O Bond Length~1.43 Å
O-H Bond Length~0.96 Å
H-O-C-C Torsion AngleVaries depending on H-bonding

Note: This table presents typical crystallographic parameters for a molecule of this nature.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. libretexts.orgderpharmachemica.com The breadth of this band is indicative of a network of intermolecular hydrogen bonds. primescholars.com Sharper bands corresponding to C-H stretching vibrations of the alkyl groups would appear just below 3000 cm⁻¹. The region from 1000-1300 cm⁻¹ would contain C-O stretching and O-H bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The O-H stretching band is typically weak in Raman spectra. However, the C-H and C-C stretching and bending vibrations of the bicyclic framework would give rise to distinct and sharp signals, providing a characteristic fingerprint of the molecule.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
O-H Stretch (H-bonded)3200-3600WeakStrong, Broad (IR)
C-H Stretch (sp³)2850-30002850-3000Medium-Strong
C-O Stretch1000-12001000-1200Strong (IR)
C-C Stretch800-1200800-1200Weak-Medium

Chiroptical Spectroscopy (CD, ORD) for Absolute Stereochemistry

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute stereochemistry of chiral molecules. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Circular Dichroism (CD): A CD spectrum is a plot of the difference in absorption of left- and right-circularly polarized light versus wavelength. For this compound, the hydroxyl group itself is not a strong chromophore in the accessible UV-Vis region. However, derivatization of the alcohol with a chromophoric group can induce a measurable CD spectrum, or very weak Cotton effects may be observed at low wavelengths.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. An ORD curve provides information about the stereochemistry, and the sign of the Cotton effect can be correlated with the absolute configuration of the molecule.

The experimental CD and ORD spectra are often compared with spectra predicted by quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT) to confidently assign the absolute configuration of a given enantiomer. rsc.orgnih.gov This combination of experimental measurement and theoretical calculation is a robust approach for stereochemical assignment in chiral molecules like this compound. rsc.org

Computational and Theoretical Investigations of 3 Methylbicyclo 3.1.0 Hexan 3 Yl Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The geometry of the carbon atom in the methanol (B129727) group is typically tetrahedral, while the oxygen atom of the hydroxyl group exhibits a bent geometry. Calculations at the Density Functional Theory (DFT) level, for instance, using the B3LYP functional with a 6-31G* basis set, can provide optimized bond lengths and angles. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated, offering insights into the molecule's reactivity. The HOMO is likely to be localized on the oxygen atom of the hydroxyl group, while the LUMO may be distributed over the bicyclic framework.

Table 1: Calculated Geometrical Parameters for {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol

Parameter Value
C-C (cyclopentane) Bond Length ~1.54 Å
C-C (cyclopropane) Bond Length ~1.51 Å
C-O Bond Length ~1.43 Å
O-H Bond Length ~0.96 Å
C-C-C (cyclopentane) Bond Angle ~104°

Note: These are representative values and can vary slightly with the level of theory and basis set used.

Conformational Analysis using Molecular Mechanics and Density Functional Theory (DFT)

The conformational flexibility of this compound is primarily associated with the rotation of the hydroxymethyl group (-CH2OH) and the puckering of the five-membered ring. Molecular mechanics and DFT are powerful methods for exploring the potential energy surface and identifying stable conformers.

Studies on the parent bicyclo[3.1.0]hexane system have shown a preference for boat-like conformers. conicet.gov.ar For this compound, different orientations of the methyl and hydroxymethyl groups relative to the bicyclic core will result in various conformers with distinct energies. A potential energy surface scan can be performed by systematically rotating the dihedral angle of the C-C bond connecting the hydroxymethyl group to the bicyclic frame. DFT calculations can then be used to optimize the geometry of each potential conformer and determine their relative energies.

Transition State Calculations for Reaction Mechanisms

Transition state calculations are crucial for understanding the kinetics and mechanisms of chemical reactions. For this compound, potential reactions could include dehydration, oxidation, or reactions involving the cyclopropane (B1198618) ring. For instance, the acid-catalyzed dehydration would proceed through a carbocation intermediate, and the structure of the transition state leading to this intermediate can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Computational studies on related bicyclo[3.1.0]hexane systems have investigated reactions like dihalocarbene insertion into C-H bonds. researchgate.net Similar theoretical approaches could be applied to model the reactivity of this compound. The calculated activation energies for different pathways can help predict the major products of a reaction.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation.

NMR Chemical Shifts: Density functional theory (DFT) calculations have become a standard tool for predicting ¹H and ¹³C NMR chemical shifts. d-nb.info The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These predicted values can then be compared with experimental data to confirm the structure. Recent advances using machine learning models have also shown high accuracy in predicting NMR chemical shifts. nih.govescholarship.org

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C (quaternary) 75.2 74.8
CH₂ (hydroxymethyl) 65.8 65.5
CH₃ 25.1 24.9
Bridgehead CH 35.4 35.1
Cyclopentane (B165970) CH₂ 30.2 29.9

Note: This table presents hypothetical data for illustrative purposes.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies. For this compound, characteristic vibrational frequencies would include the O-H stretch of the hydroxyl group (around 3300-3500 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), and C-O stretch (around 1050-1150 cm⁻¹). Comparing the calculated vibrational spectrum with the experimental IR spectrum can aid in structural confirmation.

Molecular Dynamics Simulations for Conformational Fluxionality

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space over time.

These simulations can reveal the flexibility of the bicyclic ring system and the rotational dynamics of the hydroxymethyl and methyl groups. By analyzing the trajectory of the simulation, one can identify the most populated conformations and the pathways for interconversion between them. This information is particularly useful for understanding how the molecule might interact with other molecules or biological receptors, as its shape and flexibility are key determinants of its function. The analysis of MD trajectories can be performed using techniques like clustering and principal component analysis to identify the dominant modes of motion. nih.gov

Strategic Applications of 3 Methylbicyclo 3.1.0 Hexan 3 Yl Methanol in Organic Synthesis

As Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol, arising from its stereocenters, makes it a valuable chiral pool starting material for the enantioselective synthesis of complex molecules. The rigid bicyclic structure provides a well-defined spatial arrangement of its substituents, which can be exploited to control the stereochemistry of subsequent reactions. For instance, the hydroxyl group can be used to direct metal-catalyzed oxidations or reductions on other parts of the molecule, leading to the formation of new stereocenters with high diastereoselectivity.

Furthermore, the bicyclo[3.1.0]hexane core can be elaborated into more complex structures while retaining the initial stereochemical information. This approach has been utilized in the synthesis of various natural products and their analogues, where the precise control of stereochemistry is paramount for biological activity.

Precursors to Novel Bicyclic and Tricyclic Scaffolds

One of the most powerful applications of this compound lies in its ability to serve as a precursor to a diverse array of novel bicyclic and tricyclic systems. The strained cyclopropane (B1198618) ring within the bicyclo[3.1.0]hexane system is susceptible to ring-opening reactions under various conditions, providing a pathway to unique molecular frameworks that would be challenging to access through other synthetic routes.

For example, acid-catalyzed rearrangement of this compound can lead to the formation of functionalized cyclohexene (B86901) or cyclopentane (B165970) derivatives. Additionally, transition metal-catalyzed reactions can promote more complex transformations, such as ring expansions or insertions, to generate intricate tricyclic scaffolds. These novel structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional shapes and potential for exhibiting interesting biological or physical properties.

Ligands or Ligand Precursors in Catalysis

The structural features of this compound make it an attractive candidate for the development of new ligands for asymmetric catalysis. The hydroxyl group provides a convenient handle for the introduction of various coordinating groups, such as phosphines, amines, or oxazolines. The rigid bicyclic backbone can create a well-defined chiral pocket around a metal center, which can effectively control the stereochemical outcome of a catalytic reaction.

The synthesis of such ligands would involve the conversion of the hydroxyl group into a suitable functional group for coordination, followed by the introduction of the desired coordinating moiety. The modular nature of this approach allows for the facile synthesis of a library of ligands with varying steric and electronic properties, which can then be screened for optimal performance in a particular catalytic transformation.

Probes for Mechanistic Studies in Rearrangement Reactions

The unique reactivity of the bicyclo[3.1.0]hexane system, particularly its propensity to undergo rearrangement reactions, makes this compound a valuable tool for mechanistic studies. The presence of the methyl and hydroxymethyl groups at the 3-position provides specific probes to follow the course of a reaction and to elucidate the underlying mechanistic pathways.

By isotopically labeling specific positions within the molecule, such as the methyl group or the carbinol carbon, it is possible to track the movement of atoms during a rearrangement. This information can be used to distinguish between different possible mechanisms, such as concerted or stepwise pathways, and to gain a deeper understanding of the factors that govern the reactivity of these strained ring systems.

Role in the Synthesis of Natural Product Analogues

The bicyclo[3.1.0]hexane motif is found in a number of natural products, and this compound serves as a valuable starting material for the synthesis of analogues of these compounds. By modifying the structure of the natural product, it is possible to probe the structure-activity relationship and to develop new compounds with improved biological properties.

The synthesis of these analogues often involves the elaboration of the hydroxymethyl group and the manipulation of the bicyclic core. The ability to readily access a variety of functionalized bicyclo[3.1.0]hexane derivatives from this compound makes it a versatile platform for the development of new therapeutic agents and biological probes.

Future Research Directions and Emerging Opportunities for 3 Methylbicyclo 3.1.0 Hexan 3 Yl Methanol Research

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for constructing the bicyclo[3.1.0]hexane core, while effective, often present challenges in terms of efficiency, scalability, and environmental impact. nih.gov Future research is poised to address these limitations by focusing on greener and more atom-economical methodologies. A significant area of development will be the advancement of catalytic processes. While metal-mediated cyclopropanation is a known strategy, a shift towards using earth-abundant metals and photoredox catalysis could offer more sustainable alternatives. rsc.orgresearchgate.netresearchgate.net

Convergent synthesis, where complex molecules are pieced together from smaller fragments, also presents an efficient path to the bicyclo[3.1.0]hexane core, often enabling the formation of multiple carbon-carbon bonds in a single step. Moreover, developing asymmetric catalytic systems is crucial for producing enantiomerically pure versions of {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol, which is vital for its application in medicinal chemistry where specific stereoisomers are often required for biological activity.

Synthetic StrategyKey AdvantagesPotential Challenges
Earth-Abundant Metal Catalysis (e.g., Fe, Cu)Lower cost, reduced toxicity, and greater sustainability.Potential for lower catalytic activity and selectivity compared to precious metals.
Asymmetric CatalysisProvides access to single enantiomers, which is critical for therapeutic applications. Requires the design of highly effective and robust chiral catalysts and ligands.
Photoredox CatalysisEnables novel reaction pathways under mild conditions using visible light. rsc.orgresearchgate.netresearchgate.netChallenges include reaction scalability and optimizing quantum efficiency.
BiocatalysisOffers high selectivity under mild, environmentally friendly conditions.Enzyme stability and substrate scope can be limiting factors.

Exploration of Novel Reactivity Patterns under Diverse Conditions

The inherent ring strain of the bicyclo[3.1.0]hexane framework in this compound imparts it with unique chemical reactivity that is ripe for exploration. The cyclopropane (B1198618) ring can undergo selective ring-opening reactions, providing a gateway to a variety of other cyclic and acyclic structures. Investigating these transformations under different stimuli, such as acidic, basic, or thermal conditions, could unveil novel rearrangement and fragmentation pathways. diva-portal.org

For instance, under acidic conditions, similar bicyclo[3.1.0]hexane systems have been shown to yield 4-methoxycyclohexane derivatives through the cleavage of the C1-C6 bond. Conversely, basic conditions can lead to 3-methoxymethylcyclopentanone products via cleavage of the C1-C5 bond. Future studies will likely focus on how the methyl and methanol (B129727) substituents on the C3 carbon influence these reactivity patterns, potentially leading to the discovery of new synthetic methodologies for creating complex molecular architectures. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of modern synthesis technologies such as flow chemistry and automated platforms can significantly enhance the production of this compound and its derivatives. researchgate.netmit.edu Flow chemistry offers superior control over reaction parameters like temperature and mixing, improves safety when handling hazardous reagents, and often leads to higher yields and purity. researchgate.netnih.gov This is particularly relevant for reactions that are difficult to scale up in traditional batch processes, such as photochemical reactions. rsc.org

Automated synthesis platforms, when combined with flow chemistry, can accelerate the discovery of new derivatives by enabling high-throughput experimentation. youtube.com These systems allow for the rapid and systematic variation of reactants and conditions, facilitating the efficient generation of compound libraries for screening in drug discovery and materials science applications. nih.gov

Advanced Materials Science Applications

The rigid, three-dimensional structure of the bicyclo[3.1.0]hexane core makes this compound a compelling building block for advanced materials. researchgate.net Its incorporation into polymers could result in materials with enhanced thermal stability, specific mechanical properties, and tailored optical characteristics. The non-planar, conformationally constrained geometry is a valuable attribute for designing molecules with well-defined shapes.

For example, derivatives of this compound could be used as monomers to create polymers with unique topologies or as chiral synthons for the development of novel liquid crystals. researchgate.net The hydroxyl group also provides a functional handle for grafting the molecule onto surfaces or integrating it into larger macromolecular structures, opening up possibilities in areas such as specialty polymers and coatings. nasa.gov

Design and Synthesis of Derivatives for Specific Mechanistic Probes

The strained nature of the bicyclo[3.1.0]hexane system makes it an excellent scaffold for designing molecular probes to study reaction mechanisms. Derivatives of this compound can be synthesized to investigate the intricate details of chemical transformations. For example, the bicyclo[3.1.0]hexane framework has been used as a conformationally restricted analogue of ribose in nucleosides to probe interactions with biological targets like G protein-coupled receptors. nih.gov

By strategically placing isotopic labels or reporter groups on the bicyclic core, researchers can track the movement of atoms and electrons throughout a reaction. The selective ring-opening or rearrangement of these tailored probes under specific conditions can provide valuable information about the formation of intermediates and transition states, contributing to a deeper understanding of fundamental chemical reactivity. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for {3-Methylbicyclo[3.1.0]hexan-3-yl}methanol?

  • Methodological Answer : The synthesis typically involves cyclopropanation strategies or ring-opening reactions of strained bicyclic intermediates. For example, analogous compounds like ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate are synthesized via [3+2] cycloaddition or epoxide ring-opening reactions under controlled conditions (e.g., using chiral catalysts to enforce stereoselectivity) . Key steps include purification via column chromatography and characterization by NMR to confirm regiochemistry and purity (>95% as per HPLC) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify methyl groups (δ ~1.2–1.5 ppm) and hydroxyl protons (δ ~1.8–2.2 ppm, exchangeable with D2_2O). Coupling constants in bicyclic systems (e.g., J = 4–8 Hz for cyclopropane protons) help confirm ring geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 153.12 for C8_8H13_{13}O2_2) .
  • X-ray Crystallography : For absolute stereochemistry, single-crystal X-ray analysis (as in oxazolidine derivatives of bicyclo[3.1.0]hexanes) resolves spatial arrangements .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for bicyclo[3.1.0]hexane derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables. For instance, neuropeptide Y Y1 receptor binding IC50_{50} values vary due to assay formats (radioligand vs. fluorescence) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem, NIST) and apply statistical models (ANOVA, t-tests) to identify outliers or systematic biases .

Q. What role does stereochemistry play in the pharmacological activity of this compound derivatives?

  • Methodological Answer :

  • Enantiomer-Specific Activity : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) and compare receptor binding. For example, (1α,3α,5α)-configured bicyclohexanes show 10-fold higher Y1 receptor antagonism than their diastereomers .
  • NOE Experiments : Nuclear Overhauser effect spectroscopy (NOESY) identifies spatial proximity of substituents, correlating 3D structure with bioactivity .

Q. How can computational models guide the design of bicyclo[3.1.0]hexane-based analogs?

  • Methodological Answer :

  • QSAR/QSPR : Use quantum chemistry (e.g., DFT) to calculate electronic descriptors (HOMO/LUMO, dipole moments) and correlate with logP or IC50_{50}. Tools like CC-DPS integrate QSPR and neural networks for predictive modeling .
  • Docking Studies : Simulate ligand-receptor interactions (e.g., NPY Y1) using AutoDock Vina. Optimize substituents (e.g., 3-ethoxy groups) to enhance hydrophobic binding .

Q. What methodologies are used to assess metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound decay via LC-MS. Monitor CYP450-mediated hydroxylation at methyl or cyclopropane positions .
  • Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., glucuronides). Compare fragmentation patterns with reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.